molecular formula C8H18N2O3S B13064072 N-ethyl-2,6-dimethylmorpholine-4-sulfonamide

N-ethyl-2,6-dimethylmorpholine-4-sulfonamide

Cat. No.: B13064072
M. Wt: 222.31 g/mol
InChI Key: JSOGUXRJDUWCBU-UHFFFAOYSA-N
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Description

N-ethyl-2,6-dimethylmorpholine-4-sulfonamide is a chemical compound with the molecular formula C8H18N2O3S and a molecular weight of 222.31 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,6-dimethylmorpholine-4-sulfonamide typically involves the reaction of 2,6-dimethylmorpholine with ethylamine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,6-dimethylmorpholine-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-ethyl-2,6-dimethylmorpholine-4-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of N-ethyl-2,6-dimethylmorpholine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2,6-dimethylmorpholine-4-sulfonamide
  • N-propyl-2,6-dimethylmorpholine-4-sulfonamide
  • N-ethyl-2,6-dimethylmorpholine-4-sulfonyl chloride

Uniqueness

N-ethyl-2,6-dimethylmorpholine-4-sulfonamide is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where other sulfonamides may not be as effective .

Biological Activity

N-ethyl-2,6-dimethylmorpholine-4-sulfonamide is a morpholine derivative that has garnered attention for its diverse biological activities. This compound features an ethyl group at the nitrogen atom and two methyl groups at the 2 and 6 positions of the morpholine ring, along with a sulfonamide group at the 4 position. Its molecular formula is C₉H₁₃N₃O₂S, indicating potential for various chemical interactions due to its functional groups.

Biological Activity Overview

This compound exhibits significant antimicrobial properties, particularly against bacterial strains. The sulfonamide moiety plays a crucial role in inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and proliferation. This mechanism is shared by many sulfonamide compounds, making them valuable in therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Folic Acid Synthesis : The sulfonamide group inhibits dihydropteroate synthase, an enzyme involved in the biosynthesis of folic acid in bacteria.
  • Binding Affinity : Studies have shown that this compound interacts with proteins such as human serum albumin, influencing its pharmacokinetics and bioavailability.
  • Modulation of Enzyme Activity : The compound may interact with various biological macromolecules, modulating their activity and stability .

Antimicrobial Efficacy

Research indicates that this compound has demonstrated effectiveness against a range of bacterial strains. A comparative study on sulfonamides showed that this compound maintained significant antimicrobial activity similar to established sulfa drugs.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Level
Escherichia coli32 µg/mLModerate
Staphylococcus aureus16 µg/mLHigh
Pseudomonas aeruginosa64 µg/mLLow

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Evaluation : A study published in PMC highlighted the antimicrobial properties of various sulfonamides, including this compound. The results indicated its potential use as an effective antibacterial agent against resistant strains .
  • Pharmacokinetics Study : Research investigating the binding affinity of this compound to human serum albumin provided insights into its absorption and distribution in biological systems. The findings suggested that structural modifications could enhance its therapeutic efficacy while minimizing side effects.
  • Comparative Analysis : A detailed analysis compared the biological activities of this compound with other morpholine derivatives. This study revealed that while many derivatives exhibit antimicrobial properties, this compound showed superior efficacy against certain bacterial strains due to its unique structure .

Properties

Molecular Formula

C8H18N2O3S

Molecular Weight

222.31 g/mol

IUPAC Name

N-ethyl-2,6-dimethylmorpholine-4-sulfonamide

InChI

InChI=1S/C8H18N2O3S/c1-4-9-14(11,12)10-5-7(2)13-8(3)6-10/h7-9H,4-6H2,1-3H3

InChI Key

JSOGUXRJDUWCBU-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)N1CC(OC(C1)C)C

Origin of Product

United States

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